molecular formula C19H22O7S B15093340 Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside CAS No. 50256-95-6

Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside

Cat. No.: B15093340
CAS No.: 50256-95-6
M. Wt: 394.4 g/mol
InChI Key: BCCUYJAJLVFEBJ-UHFFFAOYSA-N
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Description

BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of arabinopyranoside, a sugar molecule, and features a benzyl group and a toluolsulfonyl group attached to the arabinopyranoside backbone. This compound is of interest due to its potential use in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE typically involves the protection of the hydroxyl groups of arabinopyranoside, followed by the introduction of the benzyl and toluolsulfonyl groups. The process generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of arabinopyranoside are protected using suitable protecting groups such as acetyl or benzyl groups.

    Introduction of Benzyl Group: The protected arabinopyranoside is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.

    Introduction of Toluolsulfonyl Group: The benzylated arabinopyranoside is subsequently reacted with toluolsulfonyl chloride in the presence of a base to introduce the toluolsulfonyl group.

    Deprotection: Finally, the protecting groups are removed to yield BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE.

Industrial Production Methods: Industrial production of BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the toluolsulfonyl group to yield corresponding sulfonamide derivatives.

    Substitution: The benzyl and toluolsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted arabinopyranoside derivatives.

Scientific Research Applications

Chemistry: BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural sugars makes it a useful tool for probing biological pathways.

Medicine: Potential applications in medicine include the development of novel therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and development.

Industry: In the industrial sector, BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE involves its interaction with specific molecular targets and pathways. The benzyl and toluolsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    BENZYL-2-O-TOLUOLSULFONYL-BETA-D-GLUCOPYRANOSIDE: Similar structure but with a glucopyranoside backbone.

    BENZYL-2-O-TOLUOLSULFONYL-BETA-D-GALACTOPYRANOSIDE: Similar structure but with a galactopyranoside backbone.

    BENZYL-2-O-TOLUOLSULFONYL-BETA-D-MANNOPYRANOSIDE: Similar structure but with a mannopyranoside backbone.

Uniqueness: BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE is unique due to its arabinopyranoside backbone, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4,5-dihydroxy-2-phenylmethoxyoxan-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7S/c1-13-7-9-15(10-8-13)27(22,23)26-18-17(21)16(20)12-25-19(18)24-11-14-5-3-2-4-6-14/h2-10,16-21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUYJAJLVFEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(COC2OCC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964547
Record name Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50256-95-6
Record name NSC356145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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